molecular formula C14H14Cl2N4O B2443274 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone CAS No. 449778-66-9

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone

Cat. No.: B2443274
CAS No.: 449778-66-9
M. Wt: 325.19
InChI Key: HRFUXANQSXGEEG-UHFFFAOYSA-N
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Description

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core with chloro and piperazino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone typically involves the reaction of 3-chlorophenylhydrazine with 4-chloropyridazine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-piperazin-1-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O/c15-10-2-1-3-11(8-10)20-14(21)13(16)12(9-18-20)19-6-4-17-5-7-19/h1-3,8-9,17H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFUXANQSXGEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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